molecular formula C6H3Cl5Si B1590864 Benzene, dichloro(trichlorosilyl)- CAS No. 27137-85-5

Benzene, dichloro(trichlorosilyl)-

Cat. No.: B1590864
CAS No.: 27137-85-5
M. Wt: 280.4 g/mol
InChI Key: YZPUEAJRHABYBN-UHFFFAOYSA-N
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Description

Benzene, dichloro(trichlorosilyl)- is an organosilicon compound that features a benzene ring substituted with two chlorine atoms and a trichlorosilyl group. This compound is part of a broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, organic synthesis, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, dichloro(trichlorosilyl)- typically involves the reaction of trichlorosilane (SiHCl3) with benzene derivatives under specific conditions. One common method is the [4+2]-cycloaddition reaction between trichlorosilane and dienes, which provides facile access to vicinal bis(trichlorosilylated) benzenes . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of benzene, dichloro(trichlorosilyl)- may involve gas-phase condensation reactions, which are known to yield higher efficiencies compared to liquid-phase condensation methods . The use of trichlorosilane and benzene derivatives in a controlled environment allows for the large-scale synthesis of this compound, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions: Benzene, dichloro(trichlorosilyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-), which can replace the chlorine atoms on the benzene ring.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the trichlorosilyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the trichlorosilyl group.

Major Products: The major products formed from these reactions include various substituted benzene derivatives and organosilicon compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of benzene, dichloro(trichlorosilyl)- involves its reactivity with various nucleophiles and electrophiles. The trichlorosilyl group acts as a Lewis acid, facilitating the formation of new chemical bonds through nucleophilic attack .

Properties

IUPAC Name

trichloro-(2,4-dichlorophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl5Si/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUEAJRHABYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27137-85-5
Record name Benzene, dichloro(trichlorosilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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